molecular formula C8H13N3S B13285291 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine

1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine

Cat. No.: B13285291
M. Wt: 183.28 g/mol
InChI Key: IJDPUDUSSOFLBL-UHFFFAOYSA-N
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Description

1-Methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine (CAS Registry Number: 1566480-11-2) is a chemical compound with the molecular formula C8H13N3S and a molecular weight of 183.280 g/mol . This molecule integrates two privileged structural motifs in medicinal chemistry: a pyrrolidine ring and a 1,3-thiazole heterocycle. The pyrrolidine ring provides a constrained, three-dimensional scaffold that can influence the molecule's conformation and binding properties, while the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a versatile heterocycle known for its significant role in various bioactive compounds . The thiazole moiety is a common feature in several FDA-approved drugs and clinical candidates due to its ability to participate in key donor-acceptor interactions, contributing to diverse pharmacological activities . This specific molecular architecture makes 1-Methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine a valuable building block for researchers in drug discovery and development. It serves as an advanced intermediate for the synthesis of more complex molecules targeting a range of therapeutic areas. The compound's structure suggests potential for exploration in central nervous system (CNS) disorders, inflammatory conditions, and oncology research, given that thiazole-containing molecules have demonstrated relevant activity in these fields . Researchers can utilize this chemical entity in the design and optimization of novel ligands for various enzymes and receptors. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

1-methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C8H13N3S/c1-11-4-2-6(9)7(11)8-10-3-5-12-8/h3,5-7H,2,4,9H2,1H3

InChI Key

IJDPUDUSSOFLBL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=NC=CS2)N

Origin of Product

United States

Preparation Methods

Overview of the Synthesis Strategy

The synthesis of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine generally follows a modular approach involving:

  • Formation of the thiazole ring from suitable precursors such as thiourea derivatives and α-halogenated compounds.
  • Synthesis of the pyrrolidine ring , often via cyclization of amino acids or diamines.
  • Coupling of the two core structures through appropriate linkers or direct reactions, followed by methylation at the nitrogen atom.

This approach allows for structural flexibility and optimization of yields, purity, and functionalization.

Thiazole Ring Formation

Method 1: Cyclization of Thiourea Derivatives with α-Haloketones

One of the most established routes involves the reaction of thiourea with α-haloketones to form the 2-aminothiazole core:

Thiourea + α-Haloketone → 2-Aminothiazole derivative

Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (~80-100°C)
  • Catalyst: None or catalytic amounts of acid

Mechanism:

The sulfur atom in thiourea attacks the electrophilic α-halogenated carbon, followed by cyclization to form the thiazole ring.

Data Table 1: Thiazole Formation via Thiourea and α-Haloketones

Step Reactants Solvent Temperature Yield (%) References
1 Thiourea + α-Haloketone Ethanol Reflux (~90°C) 70-85

Note: Variations include substituting different halogenated ketones to introduce specific substituents on the thiazole ring.

Pyrrolidine Ring Synthesis

Method 2: Cyclization of γ-Aminobutyric Acid Derivatives

The pyrrolidine ring can be synthesized through cyclization of amino acid derivatives or diamines:

γ-Aminobutyric acid derivative + dehydrating agent → Pyrrolidine ring

Common Approaches:

Reaction Conditions:

  • Solvent: Toluene or acetic acid
  • Dehydrating agents: Phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA)
  • Temperature: 100-150°C

Data Table 2: Pyrrolidine Ring Formation

Step Reactants Dehydrating Agent Temperature Yield (%) References
2 γ-Aminobutyric acid derivatives PPA 120°C 65-80

Coupling of Thiazole and Pyrrolidine Units

Method 3: Nucleophilic Substitution and Coupling

The coupling typically involves the nucleophilic nitrogen of the pyrrolidine attacking electrophilic centers on the thiazole derivative, often facilitated by activating groups such as halogens or carbonyls.

Procedure:

  • Activation of the thiazole ring with halogenation (e.g., bromination).
  • Nucleophilic attack by the pyrrolidine nitrogen.
  • Methylation of the nitrogen atom to form the N-methyl derivative.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Potassium carbonate or sodium hydride
  • Temperature: 80-120°C

Data Table 3: Coupling and Methylation

Step Reactants Base Solvent Temperature Yield (%) References
3 Thiazole halide + pyrrolidine K₂CO₃ DMF 100°C 60-75

Methylation of the Amine

Method 4: N-Methylation

The final step involves methylation of the pyrrolidine nitrogen:

Pyrrolidine derivative + Methyl iodide (or methyl sulfate) → N-Methylated product

Reaction Conditions:

  • Solvent: Acetone or dichloromethane
  • Reagent: Methyl iodide or methyl triflate
  • Temperature: 0-25°C
  • Time: Several hours

Data Table 4: N-Methylation

Step Reactants Reagent Solvent Temperature Yield (%) References
4 Pyrrolidine derivative CH₃I Acetone 0°C 85-95

Summary of the Overall Synthetic Route

Step Description Typical Yield (%) Key Reagents & Conditions References
1 Thiazole ring formation 70-85 Thiourea + α-Haloketone, reflux
2 Pyrrolidine ring synthesis 65-80 γ-Aminobutyric acid derivatives, PPA
3 Coupling of thiazole and pyrrolidine 60-75 Halogenated thiazole + pyrrolidine, DMF, K₂CO₃
4 N-Methylation 85-95 Methyl iodide, acetone

Chemical Reactions Analysis

1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine is a heterocyclic organic compound with a pyrrolidine ring substituted with a methyl group and a thiazole moiety. The presence of both nitrogen and sulfur atoms in its thiazole ring gives it unique structural characteristics, contributing to its diverse chemical reactivity and biological activities.

Properties and Structure

  • Molecular Formula: The molecular formula for 1-Methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine is C8H13N3S . It possesses a pyrrolidine ring and a thiazole ring, giving it distinct chemical properties.

Potential Applications

The unique properties of 1-Methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine make it valuable in multiple fields:

  • Medicinal Chemistry: The thiazole component contributes to various pharmacological effects.
  • Material Science: This compound can be utilized in the synthesis of novel materials.
  • Catalysis: It can serve as a ligand in catalytic reactions.

Comparison with Related Compounds

CompoundStructureUnique Features
1-MethylpyrrolidinePyrrolidine ringLacks thiazole; simpler structure
2-AminothiazoleThiazole ringNo pyrrolidine; used in various biological applications
ThiazolidineThiazolidine ringContains sulfur; different ring structure
Pyrrolidine DerivativesVarious substitutionsSimilar ring but varies in substituents

Mechanism of Action

The mechanism of action of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects . The pyrrolidine ring can enhance the compound’s binding affinity to its targets, improving its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine with structurally or functionally related compounds from the evidence, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
1-Methyl-2-(1,3-thiazol-2-yl)pyrrolidin-3-amine (Target) C₈H₁₃N₃S 183.27 (calc.) Pyrrolidine, thiazole, methyl, amine Hypothetical: Potential CNS or antimicrobial agent (inferred from analogs)
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine C₉H₁₁N₃S 193.27 Pyrazole, thiophene, methyl, amine Not specified; used in drug discovery scaffolds
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.21 Pyrazole, phenyl, methyl, amine Intermediate for agrochemicals and pharmaceuticals
1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one C₂₀H₁₆N₄OS₂ ~420.48 Quinazolinone, thiazole, thiophene Anti-tubercular activity (MIC: 1.6–3.1 µg/mL)
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine C₂₇H₁₈F₄N₈O 546.47 Benzoimidazole, pyridine, imidazole Kinase inhibition (LC/MS confirmed)

Physicochemical and Spectroscopic Data

  • 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine ():
    • ¹H NMR : δ 8.87 (d, J = 2.0 Hz, 1H), δ 6.80–6.85 (m, 2H) (thiophene protons).
    • HRMS : m/z 193.27 ([M+H]⁺) .
  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine ():
    • Melting Point : 104–107°C (similar to thiazole analogs).
    • IR : N-H stretch at ~3298 cm⁻¹ .

Biological Activity

1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Chemical Formula : C8_8H13_{13}N3_3S
  • Molecular Weight : 183.27 g/mol
  • CAS Number : 1566480-11-2

Biological Activity Overview

The biological activities of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine have been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Thiazole derivatives, including 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine, exhibit significant antimicrobial properties. Research indicates that thiazoles can inhibit the growth of various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Micrococcus luteus1.95 - 3.91 µg/mL7.81 - 125 µg/mL
Bacillus spp.3.91 - 15.62 µg/mL15.62 - 125 µg/mL
Streptococcus spp.7.81 - 15.62 µg/mL31.25 - 500 µg/mL

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues.

Anticancer Activity

In vitro studies have demonstrated that thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For instance, compounds derived from thiazoles have shown activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

Cell Line IC50_{50} Value (µM)
MCF-70.45
A5490.53
HeLa0.52

The low IC50_{50} values indicate high potency against these cancer cell lines, making thiazole derivatives promising candidates for further development as anticancer agents.

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells:

  • Antimicrobial Mechanism : Thiazole compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Anticancer Mechanism : Thiazoles can induce cell cycle arrest and apoptosis through the activation of caspases and modulation of signaling pathways such as the MAPK pathway.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study reported that a series of thiazole derivatives showed enhanced antibacterial activity compared to traditional antibiotics like vancomycin and oxytetracycline, suggesting their potential as alternative treatments for resistant infections .
  • Anticancer Research : Another investigation focused on the synthesis of amino acid-derived thiazoles, revealing their selective inhibition of P-glycoprotein (P-gp), which plays a crucial role in drug resistance in cancer therapy .

Q & A

Frequently Asked Questions (FAQs) for Researchers on 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, copper(I) bromide and cesium carbonate have been effective in analogous thiazole-pyrrolidine syntheses to stabilize intermediates and reduce side reactions . Multi-step protocols involving alkylation of pyrrolidine precursors followed by thiazole ring cyclization (using thiourea derivatives) are recommended. Purity can be enhanced via column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) and recrystallization in polar aprotic solvents .

Q. How can researchers validate the structural integrity of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine using spectroscopic and chromatographic techniques?

  • Methodological Answer : Combine multi-spectral analysis:

  • ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and thiazole aromatic protons (δ 7.0–8.5 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • HPLC-PDA : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What in vitro assays are suitable for preliminary screening of the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorescence-based assays for kinases or proteases, given thiazole’s affinity for ATP-binding pockets .
  • Cellular uptake : Employ fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .
  • Cytotoxicity : Conduct MTT assays on HEK-293 or HeLa cells, comparing IC₅₀ values against control compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole-pyrrolidine derivatives across studies?

  • Methodological Answer : Cross-validate data using:

  • Dose-response curves : Ensure consistency in IC₅₀/EC₅₀ measurements across multiple cell lines .
  • Structural analogs : Compare substituent effects (e.g., methyl vs. ethyl groups on pyrrolidine) to isolate activity trends .
  • Statistical models : Apply ANOVA or Bayesian meta-analysis to reconcile variability in enzymatic vs. cellular assays .

Q. What strategies are effective for enantiomeric separation of 1-Methyl-2-(1,3-thiazol-2-YL)pyrrolidin-3-amine, given its chiral pyrrolidine center?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric salts using (-)-di-p-toluoyl-D-tartaric acid and recrystallize . Dynamic kinetic resolution via asymmetric catalysis (e.g., Ru-BINAP complexes) during synthesis can also enhance enantiomeric excess .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Methodological Answer :

  • Molecular docking : Screen against crystallographic structures of targets (e.g., EGFR or PARP1) using AutoDock Vina to predict binding modes .
  • QSAR : Corrogate substituent electronic parameters (Hammett σ) with activity data to prioritize methyl/fluoro modifications .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

Q. What experimental approaches can elucidate the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
  • Metabolite ID : Employ high-resolution mass spectrometry (HRMS/MS) with data-dependent acquisition (DDA) to map oxidation/dealkylation pathways .

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